5-Phenyl-2-azabicyclo[2.2.1]heptane
Description
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5-phenyl-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-9(5-3-1)12-7-11-6-10(12)8-13-11/h1-5,10-13H,6-8H2 |
InChI Key |
MUROLIFHOWBXIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Advancements : Improved methods for synthesizing bicyclic amines (e.g., photochemical [2+2] cycloadditions and thermal [4+2] cycloadditions) have expanded access to derivatives like 2-oxa-5-azabicyclo[2.2.1]heptane .
- Enantioselectivity : Radiolabeled 7-methyl derivatives demonstrate superior in vivo enantioselectivity, critical for reducing toxicity in clinical PET imaging .
- Patent Activity : AstraZeneca holds patents for 2-azabicyclo[2.2.1]heptane compounds targeting neurological disorders, highlighting their commercial relevance .
Preparation Methods
Synthesis of Bicyclic Amine Precursors
The Hetero-Diels-Alder (HDA) reaction serves as a foundational method for constructing the 2-azabicyclo[2.2.1]heptane core. In one protocol, cyclopentadiene reacts with an iminium ion generated from formaldehyde and ammonium chloride in aqueous methanol at room temperature, yielding the bicyclic amine 2 (Scheme 1). Due to the compound’s instability, immediate N-protection is required. Benzoylation using benzoyl chloride produces N-benzoyl-2-azabicyclo[2.2.1]heptane (3 ) in 75–85% yield, which is critical for subsequent functionalization.
Functionalization via Reductive Heck Reactions
The N-benzoylated intermediate 3 undergoes regioselective hydroarylation under palladium catalysis. For example, treatment with iodobenzene or 2-chloro-5-iodopyridine in the presence of Pd(OAc)₂ and triphenylarsine (AsPh₃) generates 5-exo-aryl derivatives (4a–d ) with yields exceeding 90%. This method’s stereochemical fidelity ensures the exo configuration aligns with natural alkaloids like epibatidine.
Suzuki Coupling Strategies
Grignard Reagent Preparation
A pivotal step in Suzuki-based routes involves synthesizing bromophenyl intermediates. Ketones such as 24 , 28 , and 32 undergo Grignard reactions with 4-bromophenylmagnesium bromide to yield intermediates 25 , 29 , and 33 (Scheme 2A–C). These intermediates are critical for cross-coupling, with stereochemical outcomes depending on the starting ketone’s configuration. For instance, racemic 29 derives from 28 , while 33 forms a trans-hydroxyl-bridged product.
Coupling with Naphthalenyl Boronic Acid
Suzuki-Miyaura coupling of bromophenyl intermediates (e.g., 25 , 29 ) with naphthalenyl boronic acid pinacol ester 22 constructs the 4-phenyl-2-naphthoic acid core. Subsequent ester hydrolysis (e.g., 26 → 27 ) and Boc/benzyl deprotection yield free amines, which are further modified to target ligands. For example, azetidine analogue 5 is synthesized via coupling of unprotected 3-(4-bromophenyl)azetidine 21 with 22 , followed by hydrolysis.
Domino-Heck Reactions
Palladium-Catalyzed Hydroarylation
Domino-Heck reactions enable sequential C–C bond formation. Treatment of 3 with trimethylsilylacetylene under Pd catalysis generates alkynyl bicyclic systems (6e , 6f ) via exo-selective couplings. HMBC spectra confirm the trimethylsilylacetylene’s position at C1, interacting with H1 (δ 4.24 ppm), while phenyl groups occupy C5.
Role of Triphenylarsine Ligand
Replacing triphenylphosphine (PPh₃) with triphenylarsine (AsPh₃) enhances reaction efficiency, particularly for electron-deficient aryl iodides. This ligand shift increases yields from 70% to >90% in hydroarylations involving 2-chloro-5-iodopyridine.
Reductive Heck Reactions in Tricyclic Systems
Synthesis of Diazatricyclic Alkenes
Cycloaddition of N-carbomethoxypyrrole with N-phenylmaleimide produces tricyclic alkene 7 , which undergoes reductive Heck reactions with aryl iodides (Scheme 3). These reactions proceed with exo selectivity, mirroring the stereochemistry of simpler bicyclic systems.
Regioselectivity and Stereochemical Outcomes
Reductive Heck reactions of 7 with 2-iodothiophene yield 5b and 5d as regioisomers, separable via chromatography. The dominance of 5-exo products underscores the method’s utility for accessing diverse analogues while preserving stereochemical integrity.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms bicyclic structure and phenyl substitution (e.g., aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (173.26 g/mol for C₁₂H₁₅N) .
- HPLC : Purity assessment (≥95% via C18 column, acetonitrile/water gradient) .
Advanced Tip : X-ray crystallography resolves stereochemical ambiguities in salt forms (e.g., HCl salt, CAS 279-24-3 ).
How can stereochemical control be achieved during the synthesis of 5-phenyl-2-azabicyclo[2.2.1]heptane derivatives?
Advanced Research Question
- Chiral Auxiliaries : Use of (1S,4S)-configured starting materials (e.g., trans-4-hydroxy-L-proline) enforces desired stereochemistry .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition metal-catalyzed steps improve enantiomeric excess (ee) .
- Radical Cyclization : Stereoselective bromination followed by NaH-mediated cyclization minimizes diastereomers .
Case Study : Zhang et al. synthesized four stereoisomers of 7-azabicyclo derivatives, highlighting the role of rigid topology in stereochemical outcomes .
What role do radical cyclization methods play in constructing azabicycloheptane frameworks?
Advanced Research Question
Radical intermediates enable efficient ring closure:
- Initiation : AIBN or benzoyl peroxide generates radicals from brominated precursors .
- Cyclization : 7-Azabicyclo[2.2.1]hept-2-yl radicals undergo intramolecular trapping, favoring bicyclic products over linear isomers .
- Functionalization : N-Sulfonyl groups enhance radical stability and cyclization efficiency .
Example : Fraser’s chlorination of 7-trichloroacetyl-7-azabicycloheptane with SO₂Cl₂ demonstrates radical-mediated functionalization .
How does structural modification of the phenyl group influence pharmacological activity in azabicycloheptane derivatives?
Advanced Research Question
- Substituent Effects : Electron-withdrawing groups (e.g., -F) enhance binding to targets like DAT (dopamine transporter) .
- Topological Constraints : Rigid 7-azabicyclo frameworks mimic cocaine’s tropane ring, improving affinity for nicotinic receptors .
Data Insight : 3-Phenyl-7-azabicyclo derivatives showed 10-fold higher DAT affinity than non-substituted analogues .
What green chemistry approaches improve sustainability in azabicycloheptane synthesis?
Advanced Research Question
- Solvent Reduction : Ethyl acetate/PE mixtures replace halogenated solvents in column chromatography .
- Catalyst Recycling : Pd/C recovery via filtration reduces metal waste .
- Microwave Assistance : Accelerates reaction times (e.g., 2 h vs. 24 h for cyclization) .
Case Study : A green synthesis reduced steps from 7 to 4, achieving 86% yield with lower E-factor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
